KA2237 -

KA2237

Catalog Number: EVT-271535
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KA2237 is a potent and selective PI3K p110beta/delta inhibitor. KA2237 selectively inhibits the PI3K-beta and -delta isoforms and prevents their activation, which inhibits PI3K-beta/delta-mediated signal transduction pathways. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-beta and -delta are overexpressed primarily in solid and hematological tumor cells and play crucial roles in tumor cell survival, and immunoregulation. The targeted inhibition of these PI3Ks allows this agent to potentially be more efficacious and less toxic than pan-PI3K inhibitors, which also affect normal, healthy cells.
Source and Classification

KA2237 is classified as an oral small molecule drug targeting the phosphoinositide 3-kinase pathway, specifically inhibiting the p110β and p110δ isoforms. It is developed by Karus Therapeutics, which focuses on innovative cancer therapies. The compound is currently undergoing clinical trials, with notable studies including Phase I trials assessing its safety and efficacy in patients with various types of lymphomas .

Synthesis Analysis

Methods and Technical Details

The synthesis of KA2237 involves several steps that focus on achieving high selectivity for the p110β and p110δ isoforms while minimizing off-target effects. Although specific synthetic routes are proprietary, the general approach includes:

  1. Chemical Precursor Selection: Identification of suitable precursors that can be modified to enhance potency and selectivity.
  2. Functional Group Modifications: Strategic introduction of functional groups that can interact favorably with the target kinases.
  3. Optimization: Iterative testing and modification to improve pharmacokinetic properties, such as solubility and metabolic stability.

The synthetic pathway aims to produce a compound with a favorable balance of efficacy and safety profiles, suitable for clinical development .

Molecular Structure Analysis

Structure and Data

KA2237 has a complex molecular structure characterized by a specific arrangement of atoms that confer its inhibitory properties. The molecular formula is C23H21ClN6O4S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure.

  • Key Structural Features:
    • A core scaffold that allows for interaction with the ATP-binding site of the target kinases.
    • Specific substituents that enhance binding affinity towards p110β and p110δ isoforms.

The structural analysis reveals insights into how modifications can affect binding efficacy and specificity .

Chemical Reactions Analysis

Reactions and Technical Details

KA2237 primarily acts through competitive inhibition of the p110β and p110δ isoforms within the phosphoinositide 3-kinase signaling pathway. The mechanism involves:

  1. Binding to Active Sites: KA2237 competes with ATP for binding at the active sites of the kinases.
  2. Inhibition of Phosphorylation: By inhibiting these kinases, KA2237 disrupts downstream signaling pathways critical for tumor growth and survival.

This inhibition leads to reduced activation of AKT (protein kinase B), which is crucial for cell proliferation and survival in various cancers .

Mechanism of Action

Process and Data

The mechanism by which KA2237 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By selectively inhibiting p110β and p110δ, KA2237 prevents the phosphorylation of downstream targets involved in cell cycle progression.
  2. Alteration of Tumor Microenvironment: The compound may also modulate immune responses within the tumor microenvironment, enhancing anti-tumor immunity.
  3. Impact on Lymphocyte Function: Given that p110δ is primarily expressed in lymphocytes, its inhibition can affect immune cell signaling, potentially leading to enhanced therapeutic responses in hematological malignancies.

Clinical data from trials indicate that KA2237 has shown promising results in inducing objective responses among patients with indolent and aggressive lymphomas .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KA2237 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 480.91 g/mol.
  • Solubility: Specific solubility data are not disclosed but are critical for formulation development.
  • Stability: Stability under physiological conditions is essential for ensuring therapeutic efficacy.

These properties are vital for determining formulation strategies for oral delivery .

Applications

Scientific Uses

KA2237 has significant potential applications in cancer therapy, particularly:

Ongoing clinical trials will further elucidate its effectiveness across various cancer types, including breast cancer, colorectal cancer, endometrial carcinoma, lung cancer, melanoma, and others .

Molecular Mechanisms of KA2237 in Oncogenic Signaling Pathways

Dual Isoform Selectivity: Structural Basis of PI3K-β/δ Inhibition

KA2237 is an orally bioavailable small-molecule inhibitor exhibiting highly selective dual antagonism against phosphatidylinositol 3-kinase (PI3K) isoforms p110β and p110δ. Biochemically, KA2237 demonstrates potent inhibition with half-maximal inhibitory concentrations (IC50) in the low nanomolar range: ≤10 nM for PI3Kβ and ≤25 nM for PI3Kδ. In contrast, its activity against α and γ isoforms exceeds 1 μM, confirming >100-fold selectivity [2] [9]. This precision stems from KA2237's competitive ATP-binding site occupancy within the kinase domains of p110β/δ. Structural analyses reveal that the inhibitor's binding mode stabilizes these isoforms in inactive conformations through hydrophobic interactions with Val828 (PI3Kβ) and Trp760 (PI3Kδ), residues critical for catalytic activity [5] [9].

The therapeutic rationale for dual β/δ targeting lies in their complementary roles in B-cell malignancies. While p110δ (encoded by PIK3CD) dominates in normal lymphocyte signaling, p110β (PIK3CB) becomes upregulated in drug-resistant tumors, maintaining oncogenic PI3K activity despite δ-selective inhibition [5]. KA2237 overcomes this compensatory mechanism, effectively suppressing PIP3 production in ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL) cell lines, where single-isoform inhibitors fail [5].

Table 1: Biochemical and Functional Profile of KA2237

PropertyValueSignificance
PI3Kβ IC50≤10 nMHigh potency against dominant resistance driver
PI3Kδ IC50≤25 nMEffective suppression of B-cell receptor signaling
Selectivity (β/δ vs. α/γ)>100-foldMinimizes off-target toxicity
Key Binding ResiduesVal828 (β), Trp760 (δ)Prevents kinase domain activation
Primary Cellular EffectReduction of PIP3Inhibition of downstream AKT/mTOR activation

Downstream Modulation of AKT/mTOR Signaling in Hematological Malignancies

KA2237 exerts profound anticancer effects by interrupting the PI3K effector cascade central to survival and proliferation in hematologic cancers. Upon PI3Kβ/δ inhibition, KA2237 reduces plasma membrane phosphatidylinositol (3,4,5)-trisphosphate (PIP3) levels, decreasing phosphorylation-dependent activation of AKT (Ser473 and Thr308 residues). This subsequently dampens mTORC1 activity, measured by reduced phosphorylation of ribosomal protein S6 (rpS6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) [2] [3] [6].

In preclinical models of ibrutinib-resistant DLBCL, KA2237 treatment (0.1–1 μM) decreased p-AKT levels by >70% and suppressed cell proliferation with IC50 values of 120–500 nM across cell lines (TMD8, HBL1, OCI-LY10). This translated to significant tumor growth inhibition in xenograft models, where oral administration (30–50 mg/kg/day) reduced tumor volume by 60–80% compared to controls [2] [5]. The compound also induced apoptosis, evidenced by increased sub-G1 populations (up to 40%) and caspase-3 cleavage [5].

Importantly, KA2237 synergizes with standard chemotherapies. In ibrutinib-resistant cells, KA2237 combined with doxorubicin or rituximab yielded combination indices (CI) <0.8, indicating synergy through enhanced metabolic growth suppression and apoptosis [5]. This positions KA2237 as a backbone for combinatorial regimens in relapsed/refractory lymphomas.

Table 2: Preclinical Efficacy of KA2237 in Hematologic Malignancies

Model SystemKey FindingsMolecular Correlates
Ibrutinib-resistant DLBCL cell linesIC50: 120–1740 nM for proliferation; Apoptosis induction: up to 40% sub-G1↓p-AKT (≥70%), ↓p-S6, ↓p-4EBP1
DLBCL XenograftsTumor volume reduction: 60–80% (30–50 mg/kg/day, oral)Sustained AKT/mTOR pathway suppression in tumor tissue
Combination with DoxorubicinSynergistic cytotoxicity (CI: 0.3–0.7)Enhanced caspase-3 activation, G2/M arrest
Combination with RituximabSynergy in CD20+ resistant models (CI: 0.4–0.6)Increased antibody-dependent cellular cytotoxicity (ADCC)

Synergistic Effects on PTEN-Deficient Tumor Microenvironments

PTEN loss – occurring in >40% of DLBCL and numerous solid tumors – hyperactivates PI3K/AKT signaling due to unopposed PIP3 accumulation. KA2237 demonstrates enhanced efficacy in such contexts by directly counteracting this pathogenic mechanism. In PTEN-deficient DLBCL models, KA2237 suppressed constitutive AKT phosphorylation more effectively than in PTEN-wild-type cells, reducing viability by >90% at 500 nM [5] [7].

Beyond cancer cell-autonomous effects, KA2237 modulates the immunosuppressive tumor microenvironment (TME) driven by PTEN deficiency. PTEN loss correlates with elevated immunosuppressive cytokines (CCL2, IL-10, VEGF), increased myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs), while reducing cytotoxic T-cell infiltration [4] [7] [10]. KA2237 reverses these effects:

  • Cytokine Reprogramming: KA2237 downregulates IL-10 and VEGF secretion by >50% in PTEN-/- lymphoma cells, diminishing their pro-angiogenic and immunosuppressive capacity [5] [10].
  • Immune Cell Infiltration: In PTEN-deficient solid tumor models, PI3Kβ inhibition reduces MDSC recruitment and enhances CD8+ T-cell infiltration, as evidenced by increased tumor CD8+/Treg ratios [7] [10].
  • PD-L1 Modulation: PTEN loss elevates PD-L1 via PI3K/AKT-dependent translation and post-translational stabilization. KA2237 reduces PD-L1 surface expression by 40–60% in PTEN-null models, potentially sensitizing tumors to immune checkpoint blockade [4] [7].

These mechanisms position KA2237 as a rational combination partner for immunotherapy in PTEN-aberrant malignancies. Preclinical evidence shows that PI3Kβ/δ inhibition synergizes with anti-PD-1 antibodies, significantly improving tumor control versus monotherapy in PTEN-/- tumors [7] [10].

Table 3: KA2237 in PTEN-Deficient Microenvironments

Biological EffectChange with KA2237Functional Consequence
PI3K Pathway Activity↓p-AKT (80–95% suppression)Direct cytotoxicity in PTEN-/- cancer cells
Immunosuppressive Cytokines↓IL-10 (≥50%), ↓VEGF (≥50%), ↓CCL2 (≥40%)Reduced MDSC/Treg recruitment; Improved vascular normalization
Immune Checkpoint Expression↓PD-L1 (40–60% surface reduction)Enhanced susceptibility to anti-PD-1/PD-L1 therapy
T-cell Infiltration↑CD8+ T cells; ↑CD8+/Treg ratioConversion of "cold" to "hot" tumor microenvironment

Properties

Product Name

KA2237

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

KA2237; KA-2237; KA 2237;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.